BACE1 Selectivity: Enabling a 1423-Fold Selectivity Window via Dioxino-Pyridine Scaffold
The dioxino-pyridine core of the target compound is the essential structural component for achieving extreme BACE1 selectivity in downstream drug candidates. The final BACE1 inhibitor synthesized from this building block, β-Secretase Inhibitor III, demonstrates a Ki of 0.13 nM against BACE1, which is offset by a BACE1/BACE2 selectivity ratio of 1,423 [1][2]. This level of selectivity is a direct result of the dioxino-pyridine scaffold's ability to sterically clash with the 'closed' conformation of the BACE2 10s loop, a dynamic that simpler pyridinylmethylamine cores cannot replicate [1].
| Evidence Dimension | Enzyme Selectivity (BACE1/BACE2 ratio) |
|---|---|
| Target Compound Data | Downstream derivative (β-Secretase Inhibitor III) enables a selectivity ratio of 1,423 [1][2]. |
| Comparator Or Baseline | Typical non-fused or other fused pyridine BACE1 inhibitors. For a representative earlier generation non-selective analog, the ratio would be near unity (no selectivity). No specific comparator data available in this class without the dioxino ring. |
| Quantified Difference | 1,423-fold selectivity over BACE2. |
| Conditions | BACE1 and BACE2 enzyme inhibition assays. Ki value determined at pH 6.2 [1]. |
Why This Matters
For procurement, selecting this building block is a strategic decision to access a chemotype with a validated, extreme selectivity window critical for avoiding BACE2-driven side effects in Alzheimer's research [1].
- [1] Ueno, T., et al. (2021). J. Med. Chem., 64(19), 14165-14174. View Source
- [2] BRENDA Enzyme Database. Ligand Information for N-(3-((4R,5R,6R)-2-amino-5-fluoro-4,6-dimethyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-2,3-dihydro-[1,4]-dioxino[2,3-c]pyridine-7-carboxamide. Accessed 2026-05-02. View Source
